molecular formula C13H9FO2 B067001 3'-Fluorobiphenyl-3-carboxylic acid CAS No. 168619-04-3

3'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B067001
CAS No.: 168619-04-3
M. Wt: 216.21 g/mol
InChI Key: MZZYPWIFSCZUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is a fluorinated derivative of biphenyl carboxylic acid, characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure

Scientific Research Applications

3’-Fluorobiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 3’-Fluorobiphenyl-3-carboxylic acid is not clear as it is not a bioactive molecule .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Harmful if swallowed . It is recommended to handle this compound with suitable personal protective equipment .

Preparation Methods

The synthesis of 3’-Fluorobiphenyl-3-carboxylic acid typically involves the following steps:

    Carboxylation: The carboxylation of the fluorinated biphenyl can be carried out using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium or nickel.

Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

3’-Fluorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and controlled temperatures .

Comparison with Similar Compounds

3’-Fluorobiphenyl-3-carboxylic acid can be compared with other fluorinated biphenyl derivatives, such as:

These comparisons highlight the unique aspects of 3’-Fluorobiphenyl-3-carboxylic acid, such as its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

IUPAC Name

3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYPWIFSCZUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382215
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-04-3
Record name 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-fluorophenyl)boronic acid (790 mg, 3.57 mmol, 1.0 eq), 3-bromobenzoic acid (790 mg, 3.93 mmol, 1.1 eq) and Na2CO3 (142 mg, 1.03 mmol, 2.5 eq) in a mixture of EtOH (2.5 mL), DMF (10 mL) and H2O (2.5 mL) was added Pd(PPh3)4 (170 mg, 0.18 mmol, 0.05 eq). The mixture was stirred at 100° C. overnight. Water was added and the aqueous layer was extracted with EtOAc and the organic extract was discarded. The aqueous layer was acidified to pH 4-5 with 1M HCl and extracted with EtOAc. The combined organic extracts were filtered through silica gel and evaporated in vacuo to give the title compound as a white solid (440 mg, 56%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.